molecular formula C12H13FN2OS B2989135 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851806-63-8

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2989135
CAS No.: 851806-63-8
M. Wt: 252.31
InChI Key: UNEXVUSOKODKFJ-UHFFFAOYSA-N
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Description

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a thioether linkage, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, while the thioether linkage and imidazole ring contribute to its overall stability and reactivity. These interactions can lead to the modulation of various biological processes, making it a compound of interest for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c1-9(16)15-7-6-14-12(15)17-8-10-4-2-3-5-11(10)13/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXVUSOKODKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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